Product packaging for Ethyl 2-(cyclopropylamino)propanoate(Cat. No.:CAS No. 2170123-25-6)

Ethyl 2-(cyclopropylamino)propanoate

Cat. No.: B3252420
CAS No.: 2170123-25-6
M. Wt: 157.21 g/mol
InChI Key: HULIOAYHEJWNGC-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)propanoate ( 2170123-25-6) is a chemical compound offered for use as a building block and advanced intermediate in organic synthesis and research applications . This compound, with a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, features both a propanoate ester group and a cyclopropylamine group, making it a versatile scaffold for further chemical modification and exploration . The structural motif of the cyclopropyl group is of significant interest in medicinal and agrochemical research, often used to fine-tune the properties of larger molecules. As a specialist intermediate, its primary value lies in its potential to be incorporated into more complex structures during the synthesis of novel compounds. Researchers can utilize this chemical in developing new pharmacologically active molecules, ligands for catalysts, or other functional materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All chemicals must be handled by technically qualified individuals using appropriate personal protective equipment and in accordance with established laboratory safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B3252420 Ethyl 2-(cyclopropylamino)propanoate CAS No. 2170123-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(cyclopropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)6(2)9-7-4-5-7/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULIOAYHEJWNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of α Amino Acid Ester Derivatives in Organic Chemistry

Alpha-amino acid esters are a pivotal class of compounds in organic chemistry, serving as versatile building blocks and key intermediates in a multitude of synthetic endeavors. These derivatives, which feature an esterified carboxyl group of an amino acid, are fundamental to peptide chemistry. In peptide synthesis, the ester group often acts as a protecting group for the C-terminus of an amino acid while its N-terminus is coupled with another amino acid. fiveable.me The use of active esters, which are pre-activated forms of α-amino acid esters, is a crucial strategy to facilitate peptide bond formation while mitigating the risk of racemization, a common challenge in peptide synthesis. fiveable.menih.gov

Beyond their role in creating peptides, α-amino acid esters are highly valued as chiral building blocks. acs.orggeorganics.sk Originating from the readily available and optically pure pool of natural amino acids, they provide a straightforward entry to complex chiral molecules. acs.orgacs.org Synthetic chemists utilize these esters in a variety of stereoselective transformations to construct non-proteinogenic amino acids, β-amino alcohols, and other biologically active compounds. sanjaychemindia.comorganic-chemistry.org The ester functionality can be readily transformed into other groups, such as aldehydes or alcohols, which then serve as handles for further carbon-carbon bond-forming reactions. acs.org

The reactivity of the α-position and the amino group allows for a wide array of chemical modifications, leading to the synthesis of novel amino acid derivatives with unique properties. nih.govlibretexts.org These derivatives are instrumental in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability. libretexts.org Metal complexes of α-amino acid esters have also garnered significant attention as catalysts in asymmetric synthesis and as models for bio-inorganic processes. nist.gov

The Cyclopropylamino Moiety: Structural Characteristics and Synthetic Utility

The cyclopropylamino group, which consists of a cyclopropane (B1198618) ring attached to an amino group, imparts unique structural and electronic properties to a molecule. longdom.org The three-membered ring is characterized by significant ring strain due to its compressed bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. longdom.org This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a property that can be harnessed in synthetic transformations. acs.org

The synthetic utility of the cyclopropylamino moiety is extensive, particularly in medicinal chemistry and agrochemistry. acs.orgacs.org Its incorporation into drug candidates is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. The rigid structure of the cyclopropyl (B3062369) group can help to lock a molecule into a specific conformation, which can lead to enhanced binding to biological targets. nih.gov Furthermore, this moiety is found in a number of approved drugs and agrochemicals. For instance, several fluoroquinolone antibiotics contain a cyclopropylamino substituent, which is crucial for their antibacterial activity. georganics.sk The synthesis of cyclopropylamines can be achieved through various methods, including the Kulinkovich reaction, Curtius rearrangement of cyclopropyl acyl azides, and metal-catalyzed cyclopropanations. acs.orgacs.org

Overview of Propanoate Ester Functional Group in Chemical Transformations

The propanoate ester functional group, specifically an ethyl propanoate in this context, is a common feature in organic molecules and plays a significant role in various chemical transformations. As an ester, it is generally less reactive than an acyl chloride or an anhydride (B1165640) but can undergo a range of important reactions.

One of the most fundamental reactions of propanoate esters is hydrolysis, which can be catalyzed by either acid or base. libretexts.orgtsfx.edu.au Acid-catalyzed hydrolysis is a reversible process that yields propanoic acid and ethanol (B145695). chemguide.co.uk In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces a salt of propanoic acid (a propanoate) and ethanol. tsfx.edu.auchemguide.co.uk

Propanoate esters are also valuable intermediates in carbon-carbon bond-forming reactions. They can participate in Claisen condensations and related reactions where the α-protons are sufficiently acidic to be removed by a strong base, forming an enolate. This enolate can then act as a nucleophile, attacking another ester molecule. Additionally, propanoate esters can serve as precursors for other functional groups. Reduction of the ester, typically with a strong reducing agent like lithium aluminum hydride, yields propanol. Transesterification, the reaction of an ester with an alcohol in the presence of an acid or base catalyst, allows for the conversion of an ethyl propanoate into other alkyl propanoates. pearson.com The reactivity of the propanoate ester is influenced by the nature of the alcohol and the reaction conditions. ceon.rs

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic charge distribution. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For a molecule like "Ethyl 2-(cyclopropylamino)propanoate," DFT calculations, likely employing functionals such as B3LYP with a basis set like 6-311G, could be used to determine its optimized geometry, bond lengths, and bond angles. The calculated vibrational frequencies from such studies can be used to predict the infrared spectrum of the molecule. For instance, in a study on ethyl propionate, DFT calculations were employed to assign the vibrational peaks observed in its infrared spectrum, particularly the characteristic C=O stretching frequency mdpi.com.

Furthermore, DFT can be used to calculate various electronic properties that provide insights into the molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

PropertyPredicted Value/CharacteristicSignificance
Optimized GeometryNon-planar structure with specific bond lengths and angles for the cyclopropyl (B3062369), amino, and propanoate moieties.Provides the most stable three-dimensional arrangement of the atoms.
HOMO EnergyRelatively high, localized primarily on the nitrogen atom of the amino group.Indicates the region most susceptible to electrophilic attack.
LUMO EnergyRelatively low, centered around the carbonyl group of the ester.Indicates the region most susceptible to nucleophilic attack.
HOMO-LUMO GapModerateSuggests a balance of stability and reactivity.
Dipole MomentNon-zeroIndicates the polar nature of the molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are qualitative predictions based on the expected electronic behavior of the functional groups present in the molecule and are not derived from a specific computational study on this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational cost compared to DFT.

Ab initio calculations on amino acids and their esters have been performed to study their conformational preferences and electronic properties nih.govacs.org. For "this compound," ab initio methods could be employed to obtain a more accurate description of its electronic structure and to benchmark the results obtained from DFT calculations. High-level ab initio calculations would be particularly useful for studying subtle electronic effects, such as the influence of the cyclopropyl group on the basicity of the adjacent nitrogen atom.

Conformational Analysis and Molecular Modeling

The flexibility of the single bonds in "this compound" allows it to adopt various spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies.

Computational studies on N-cyclopropyl amides have revealed interesting conformational behaviors nih.gov. For instance, N-cyclopropylacetamide exhibits a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond, which is uncommon in other secondary amides nih.gov. This is attributed to the unique steric and electronic properties of the cyclopropyl group. Similarly, "this compound" is expected to have a complex conformational landscape due to the rotation around the C-N bond connecting the cyclopropyl group and the propanoate backbone, as well as rotations within the ethyl ester group.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. This allows for the determination of reaction pathways and activation energies.

For "this compound," computational methods could be used to investigate various reactions, such as its synthesis, hydrolysis of the ester group, or reactions involving the cyclopropylamine (B47189) moiety. For example, the mechanism of ester hydrolysis, a fundamental reaction for this class of compounds, has been studied computationally for carboxylesterases nih.gov. Such studies reveal the step-by-step process of the reaction, including the formation of tetrahedral intermediates and the role of catalytic residues nih.gov.

Computational studies could also shed light on the reactivity of the cyclopropylamine group. The strained three-membered ring of the cyclopropyl group can participate in unique chemical transformations. Theoretical calculations can help to predict the regioselectivity and stereoselectivity of reactions involving this functional group.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For "this compound," DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the ester, the N-H stretch of the secondary amine, and various C-H and C-C stretching and bending modes of the cyclopropyl and ethyl groups. A study on the ethyl propionate–n-propanol system utilized DFT calculations to assign the C=O stretching frequencies observed in the experimental IR spectra mdpi.com.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterCorresponding Functional Group
¹H NMRChemical shifts for protons on the cyclopropyl ring, the α-carbon, the ethyl group, and the N-H proton.Cyclopropyl, CH, CH₂, CH₃, NH
¹³C NMRChemical shifts for the carbonyl carbon, carbons of the cyclopropyl ring, and carbons of the ethyl group.C=O, Cyclopropyl, CH₂, CH₃
IR SpectroscopyVibrational frequency for the C=O stretch.Ester carbonyl
IR SpectroscopyVibrational frequency for the N-H stretch.Secondary amine

Note: The predicted parameters in this table are based on the expected spectroscopic behavior of the functional groups present in the molecule and are not from a specific computational study on this compound.

By comparing the computationally predicted spectra with experimentally obtained spectra, a detailed structural assignment of "this compound" can be achieved. Any discrepancies between the predicted and experimental data can provide further insights into the molecule's structure and environment.

Structural Modifications and Analogues of Ethyl 2 Cyclopropylamino Propanoate

Variations at the Amino Group (e.g., different cycloalkylamines or substituted amines)

The cyclopropylamino moiety is a key feature of the title compound, but it can be replaced with a wide array of other amine groups to explore the impact of steric and electronic effects. General synthetic routes for preparing N-substituted amino acids and their esters are well-established and can be adapted for this purpose. google.com These methods often involve the reaction of a keto-ester precursor with a primary or secondary amine through reductive amination.

Research into analogous compounds has shown the synthesis of various N-substituted derivatives. For instance, studies on N-(2-aminoethyl)benzamide analogues have demonstrated the synthesis of halo- and nitro-substituted variants. nih.gov Similarly, the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogues highlights the possibility of incorporating complex heterocyclic amines. nih.gov The modification of ibuprofen (B1674241) with various amino acid esters further illustrates the principle of varying the amine component to alter a molecule's properties. mdpi.com These examples underscore the chemical feasibility of replacing the cyclopropyl (B3062369) group with other cyclic or acyclic, substituted or unsubstituted amines.

Amine Substituent TypeExample from Analogous StructuresPotential Synthetic MethodReference
Substituted ArylN-aryl sulfonamidesReaction with arylsulfonyl chlorides researchgate.net
Heterocyclic AminesSubstituted aminothiazolesCondensation reactions nih.gov
Substituted AlkylaminesN-(2-aminoethyl)benzamide analoguesAmide coupling nih.gov
Amino Acid EstersIsopropyl amino acid estersEsterification followed by coupling mdpi.com

Modifications of the Propanoate Carbon Chain (e.g., branching, unsaturation)

Altering the propanoate carbon chain introduces further structural diversity. Modifications can include introducing alkyl branches, unsaturation (double or triple bonds), or other functional groups along the three-carbon backbone. An unexpected reaction of ethyl 2-(diethylphosphono)propionate with 1,3-cyclopentanediones resulted in a ring-cleavage, yielding a 4-oxohexanoic acid ethyl ester derivative, demonstrating a significant modification of the core structure. researchgate.net

The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives shows that significant aryl and heterocyclic groups can be added to the C-3 position of the propanoate chain through methods like hydroarylation. mdpi.com Furthermore, the synthesis of β-enamino esters from β-keto esters provides a route to introduce both a double bond and a nitrogen functionality into the carbon backbone. organic-chemistry.org These examples indicate that the propanoate chain of Ethyl 2-(cyclopropylamino)propanoate is a viable target for structural changes, including branching and the introduction of unsaturation or complex substituents. mdpi.comnih.gov

Ester Group Diversification (e.g., methyl, benzyl (B1604629), other alkyl esters)

The ester group is one of the most readily modified functionalities in the molecule. Standard esterification or transesterification reactions allow for the replacement of the ethyl group with a variety of other alkyl or aryl groups, such as methyl or benzyl, to modulate properties like solubility and reactivity. cir-safety.org

The synthesis of different esters is widely reported in the literature.

Methyl Esters : The synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has been described, showcasing a related structure with a methyl ester. nih.gov Chemo-enzymatic methods have also been employed to produce methyl (S)-3-(oxiran-2-yl)propanoates. mdpi.com

Benzyl Esters : Benzyl esters are also common and can be synthesized through various methods, including the direct esterification of C-H bonds in the presence of a catalyst or using reagents like 2-benzyloxypyridine. researchgate.netd-nb.infobeilstein-journals.org The synthesis of Benzyl (R)-2-(acetylthio)propanoate, a sulfur analogue of benzyl lactate, provides a specific example of a modified propanoate with a benzyl ester group. mdpi.com

Other Alkyl Esters : A wide range of other alkyl esters are used in various applications, and their synthesis generally follows standard procedures like Fischer esterification. cir-safety.orgwikipedia.org

Ester GroupSynthetic Method ExampleReference
MethylChemo-enzymatic synthesis mdpi.com
EthylFischer esterification of ethanol (B145695) and propionic acid wikipedia.org
BenzylUsing 2-benzyloxypyridine and methyl triflate d-nb.infobeilstein-journals.org
IsopropylEsterification with isopropanol mdpi.com

Synthesis and Characterization of Chiral Analogues

The C-2 position of the propanoate moiety in this compound is a stereocenter, meaning the compound can exist as different enantiomers. The synthesis of specific chiral analogues is of significant interest as stereoisomers can have distinct biological activities and properties.

Several stereoselective synthetic methods have been developed for related amino esters. A highly stereoselective reduction of N-benzyl enamines using a trichlorosilane-mediated process has been developed to produce β-amino esters with high enantiomeric purity (>98% e.e.). unimi.it This method offers a metal-free approach to controlling the stereochemistry of the final product. unimi.it

Enzymatic methods also provide powerful tools for chiral synthesis. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for instance, can catalyze aldol (B89426) additions to generate compounds with two new stereocenters, a technique used to create chiral acyclic nucleoside analogues. nih.gov Lipase-mediated enzymatic reactions have been used for the efficient synthesis of chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, which are valuable precursors for other chiral molecules. mdpi.com These established methodologies for stereoselective synthesis could be applied to produce enantiomerically pure forms of this compound and its analogues. unimi.it

Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

Although direct examples of the use of ethyl 2-(cyclopropylamino)propanoate as a key intermediate in multi-step complex organic synthesis are not extensively documented, the functionalities within the molecule suggest its potential in this capacity. The secondary amine can undergo a variety of reactions, such as N-alkylation, N-acylation, and N-arylation, to introduce new substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. The cyclopropyl (B3062369) group itself is a strained ring system that can participate in ring-opening reactions under certain conditions, providing access to different carbon skeletons.

The synthesis of related compounds, such as ethyl 3-(3-aminophenyl)propanoate (B2654546), highlights the utility of amino-functionalized propanoates as intermediates in the preparation of more complex molecules. nih.gov For instance, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate has been developed, underscoring the importance of such structures in synthetic chemistry. nih.gov

Utilization in the Synthesis of Agrochemicals

While there is no direct evidence of this compound being used in the synthesis of commercial agrochemicals, the structural motifs present in the molecule are found in some active compounds. The cyclopropyl ring is a feature of certain classes of herbicides and insecticides, contributing to their biological activity. Similarly, the amino-propanoate scaffold can be found in various bioactive molecules.

For instance, the synthesis of pyrethroid hapten compounds, which are used in the development of immunoassays for pesticide residue analysis, involves cyclopropyl structures. patsnap.com This suggests that a compound like this compound could potentially serve as a building block for the synthesis of novel agrochemical candidates or their analytical standards. The agrochemical industry often utilizes ester compounds in the development of pesticides and herbicides. patsnap.com

Building Block for Advanced Materials and Polymers

The application of this compound as a building block for advanced materials and polymers is not well-documented in current literature. However, its bifunctional nature—possessing both a secondary amine and an ester group—theoretically allows it to be used in polymerization reactions. For example, the amine and ester functionalities could be used in polycondensation reactions to form polyamides or poly(ester-amide)s.

Research in materials science has explored the use of related compounds in the synthesis of polymers. For example, ethyl propanoate has been investigated for its role in creating biodegradable polymers and environmentally friendly plasticizers. patsnap.com The development of such materials is a growing area of interest, and novel monomers are continuously being explored.

Precursor for Other Chemically Relevant Derivatives

The chemical structure of this compound makes it a plausible precursor for a variety of other chemically relevant derivatives. The reactivity of the secondary amine allows for the synthesis of a range of N-substituted compounds. The ester functionality can be readily transformed into other functional groups.

For example, reduction of the ester would yield the corresponding amino alcohol, a valuable chiral building block. Hydrolysis of the ester would provide the free amino acid, which could be used in peptide synthesis or as a chiral ligand in asymmetric catalysis. Reaction with various reagents could lead to the formation of heterocyclic compounds, which are of significant interest in medicinal chemistry. The synthesis of succinimide (B58015) derivatives from related propanoates demonstrates how these molecules can be elaborated into more complex structures with potential biological activity. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(cyclopropylamino)propanoate, and how can purity be assessed?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropylamine can react with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux . Purity is assessed using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvents or unreacted starting materials in 1^1H NMR spectra) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodology :

  • 1^1H NMR : Key signals include the cyclopropyl group (δ 0.5–1.2 ppm, multiplet), ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and the NH proton (δ 2.5–3.0 ppm, broad) .
  • IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and NH (~3300 cm⁻¹) confirm functional groups .

Q. What solvent systems are suitable for recrystallization, and how does solvent choice impact yield?

  • Methodology : Ethanol/water mixtures (70:30 v/v) are ideal due to the compound’s moderate polarity. Solvent polarity directly affects crystal lattice formation: highly polar solvents (e.g., acetone) may reduce yield by increasing solubility, while nonpolar solvents (e.g., hexane) may precipitate impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electron density maps and Fukui indices to identify electrophilic/nucleophilic sites. For example, the ester carbonyl (C=O) shows high electrophilicity (F⁻ > 0.1), making it prone to hydrolysis . Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates in basic aqueous solutions) corroborates computational predictions .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. no activity)?

  • Methodology :

  • Assay Validation : Replicate studies using standardized cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism in certain models explains activity discrepancies .
  • Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent choice, cell passage number) across studies .

Q. How does steric hindrance from the cyclopropyl group influence stereoselective reactions involving this compound?

  • Methodology : Chiral HPLC or SFC separates enantiomers, while NOESY NMR identifies spatial proximity between the cyclopropyl group and reactive centers. For example, in ester hydrolysis, the cyclopropyl ring’s rigidity may favor axial attack by nucleophiles, leading to stereochemical outcomes predicted by molecular mechanics simulations (e.g., MMFF94 force field) .

Key Considerations for Researchers

  • Contradictory Evidence : Discrepancies in biological data may arise from metabolic instability or assay-specific conditions. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
  • Advanced Applications : Explore the compound’s role as a chiral building block in peptidomimetics or as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.